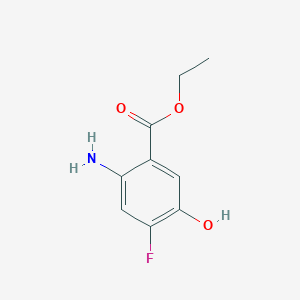

Ethyl 2-amino-4-fluoro-5-hydroxybenzoate

Description

Significance and Research Context of Functionalized Benzoate (B1203000) Esters

Functionalized benzoate esters are a cornerstone in organic chemistry, valued for their stability, reactivity, and presence in a wide array of biologically active compounds and materials. Their significance spans multiple research domains:

Pharmaceutical Synthesis: Many benzoate derivatives are recognized as important scaffolds for creating compounds with therapeutic potential. acs.org For instance, derivatives of 2-hydroxybenzoic acid (salicylic acid) are well-known for their anti-inflammatory properties. mdpi.com The amino and fluoro substituents on the benzene (B151609) ring are common features in modern drug discovery, often introduced to modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

Photochemistry and Catalysis: Certain benzoate esters have been identified as effective photosensitizing catalysts. Methyl 4-fluorobenzoate, for example, can act as a photosensitizer for the fluorination of complex molecules, a critical process in the synthesis of agrochemicals and pharmaceuticals. nih.govuni-regensburg.de This highlights the role of the benzoyl group in facilitating light-powered chemical transformations. nih.gov

Materials Science: The introduction of ester groups to arene moieties is a known strategy to enhance the photoluminescence of compounds, making them suitable for applications in fluorescent materials. researchgate.net Furthermore, the rigid core of the benzoate structure is often utilized in the design of liquid crystals, where substituents on the aromatic ring are tailored to control the mesomorphic properties of the material. researchgate.netossila.com

Antimicrobial Applications: The basic structure of a hydroxybenzoate ester is shared by parabens (e.g., Ethylparaben, an ester of 4-hydroxybenzoic acid), which are widely used as antimicrobial preservatives in cosmetics, food products, and pharmaceuticals due to their efficacy against a broad spectrum of microorganisms. atamanchemicals.comwikipedia.org

The study of functionalized benzoate esters like Ethyl 2-amino-4-fluoro-5-hydroxybenzoate is thus driven by the continuous search for novel molecules with tailored electronic, biological, and physical properties.

Molecular Architecture and Reactive Features of this compound

The chemical behavior of this compound is dictated by the interplay of its distinct functional groups attached to the aromatic ring. This unique assembly provides a rich platform for a variety of chemical transformations.

Molecular Architecture:

The molecule's structure features a benzene ring substituted at positions 1, 2, 4, and 5. The ethyl ester group (-COOEt) at position 1, the amino group (-NH2) at position 2, the fluorine atom (-F) at position 4, and the hydroxyl group (-OH) at position 5 create a complex electronic environment. The amino and hydroxyl groups are strong electron-donating groups, increasing the electron density of the ring, particularly at the ortho and para positions. Conversely, the fluorine atom is an electron-withdrawing group via induction but is also a weak ortho-, para-director due to resonance. The ethyl ester group is a deactivating, meta-directing group.

While experimental data for this compound is scarce, the computed properties of its isomer, Ethyl 2-amino-4-fluoro-3-hydroxybenzoate, provide insight into its likely physicochemical characteristics.

| Property | Value (for Isomer: Ethyl 2-amino-4-fluoro-3-hydroxybenzoate) | Reference |

|---|---|---|

| Molecular Formula | C9H10FNO3 | nih.gov |

| Molecular Weight | 199.18 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area | 72.6 Ų | nih.gov |

| XLogP3-AA | 1.8 | nih.gov |

Reactive Features:

The multifunctionality of the molecule makes it a versatile synthetic intermediate. Each functional group represents a potential site for chemical modification.

Amino Group (-NH2): This primary amine is nucleophilic and can readily undergo acylation, alkylation, and diazotization reactions. Its reactivity is fundamental for building more complex structures, such as amides or heterocyclic rings. For example, the amino group on similar benzoate esters is often the starting point for synthesizing derivatives with new biological activities. orientjchem.org

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This allows for O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters. It also actively participates in hydrogen bonding, influencing the molecule's physical properties.

Ethyl Ester Group (-COOEt): This group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-amino-4-fluoro-5-hydroxybenzoic acid). bldpharm.com It can also undergo transesterification with other alcohols or be reduced to a primary alcohol.

Fluorine Atom (-F): The C-F bond is generally strong, but in certain aromatic systems, fluorine can be a leaving group in nucleophilic aromatic substitution reactions, particularly if activated by other electron-withdrawing groups. Its primary role is often to modulate the electronic properties of the ring, thereby influencing the reactivity of the other functional groups. ossila.com

Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution. The powerful activating effects of the amino and hydroxyl groups would strongly direct incoming electrophiles to the positions ortho and para to them, primarily position 6, leading to highly regioselective reactions.

| Reactive Site | Potential Reactions | Description |

|---|---|---|

| Amino Group (-NH2) | Acylation, Alkylation, Diazotization | Forms amides, secondary/tertiary amines, or diazonium salts for further functionalization. |

| Hydroxyl Group (-OH) | O-Alkylation, O-Acylation, Deprotonation | Forms ethers and esters, or acts as a nucleophile in its phenoxide form. |

| Ester Group (-COOEt) | Hydrolysis (Saponification), Transesterification, Reduction | Converts to a carboxylic acid, a different ester, or a primary alcohol. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Addition of new substituents (e.g., nitration, halogenation) directed by existing groups. |

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO3 |

|---|---|

Molecular Weight |

199.18 g/mol |

IUPAC Name |

ethyl 2-amino-4-fluoro-5-hydroxybenzoate |

InChI |

InChI=1S/C9H10FNO3/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4,12H,2,11H2,1H3 |

InChI Key |

NXPLYORORPCJMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)F)O |

Origin of Product |

United States |

Synthetic Strategies and Methodological Innovations for Ethyl 2 Amino 4 Fluoro 5 Hydroxybenzoate

Conventional Synthetic Pathways

Conventional synthesis of polysubstituted benzene (B151609) derivatives like Ethyl 2-amino-4-fluoro-5-hydroxybenzoate typically relies on a series of well-established reactions. These pathways often involve the strategic modification of precursor molecules and the sequential introduction of functional groups.

Precursor Derivatization and Sequential Transformations

The synthesis often begins with a readily available fluorinated benzene derivative. A common strategy involves the nitration of a substituted fluorophenol or fluoroanisole, followed by the reduction of the nitro group to an amine. The regioselectivity of these reactions is crucial and is dictated by the directing effects of the existing substituents on the aromatic ring.

For instance, a plausible route could start from a difluoro- or fluoro-hydroxy-substituted benzene. The introduction of a nitro group is a key step, often achieved using a mixture of nitric acid and sulfuric acid. This is followed by the reduction of the nitro group to form the amino group.

Subsequent steps may involve bromination followed by deamination or cyanation and hydrolysis to introduce the carboxylic acid functionality at the desired position. google.com The precise sequence of these transformations is critical to ensure the correct final arrangement of the substituents due to their activating or deactivating effects on the aromatic ring.

Table 1: Example of Sequential Transformations in the Synthesis of a Substituted Benzoic Acid

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group |

| 2 | Reduction | H₂, Pd/C or Sn, HCl | Conversion of nitro group to amino group |

| 3 | Halogenation | NBS or Br₂ | Introduction of a bromine atom |

| 4 | Cyanation | CuCN | Replacement of bromine with a cyano group |

Esterification and Functional Group Introduction

The final step in the conventional synthesis is typically the esterification of the 2-amino-4-fluoro-5-hydroxybenzoic acid precursor. This is most commonly achieved through Fischer esterification, where the carboxylic acid is refluxed with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Alternatively, the esterification of hydroxybenzoic acids can be performed by reacting the acid with an alkyl halide in the presence of a base. google.com However, this method can lead to side reactions, such as O-alkylation of the hydroxyl group. google.com A method for the esterification of 2-hydroxy-4-amino-benzoic acid involves heating the acid with a phenol (B47542) in the presence of phosphorus pentoxide or polyphosphorus acids. google.com

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and safer methods for the synthesis of complex molecules. These modern approaches are increasingly being applied to the synthesis of aminohydroxybenzoates.

Catalytic Synthesis Protocols

Catalysis plays a central role in modern organic synthesis, offering routes with higher efficiency and selectivity. For the synthesis of this compound, catalytic methods can be employed in several steps. For example, the reduction of the nitro group precursor is often carried out using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). This method is cleaner than using stoichiometric reducing agents like tin or iron in acidic media.

Furthermore, modern cross-coupling reactions, such as palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation, can be envisioned for the formation of the C-N or C-O bonds, respectively, providing milder and more functional group-tolerant alternatives to classical methods. The development of scandium(III) triflate-mediated cycloaddition reactions represents another modern approach for constructing related heterocyclic scaffolds, highlighting the power of catalysis in synthesizing complex molecules under mild conditions. nih.gov

Microwave-Assisted Reaction Development

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scispace.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov This technique is based on the efficient heating of polar molecules and solvents by microwave energy. scispace.com

For the synthesis of this compound, microwave assistance could be applied to several steps, including the esterification and any potential cyclization or cross-coupling reactions. dergipark.org.tr For example, a microwave-assisted esterification could be completed in a fraction of the time required for conventional heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Esterification Reaction

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate | Reflux with acid catalyst |

Data is illustrative and based on general findings for similar organic reactions. nih.gov

Green Chemistry Principles in Aminohydroxybenzoate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of aminohydroxybenzoates can be made more sustainable by incorporating these principles.

Key aspects of a greener synthesis for this compound would include:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. researchgate.net

Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis to reduce energy consumption. scispace.com

Use of Renewable Feedstocks: Exploring starting materials derived from renewable sources. nih.gov

By integrating these modern and sustainable approaches, the synthesis of this compound can be achieved with greater efficiency, reduced environmental impact, and improved safety.

Biocatalytic Route Exploration for Analogous Structures

The application of biocatalysis in the synthesis of functionalized aromatic compounds is a rapidly expanding field, offering potential for greener and more selective chemical transformations. While specific biocatalytic routes for this compound have not been reported, the synthesis of analogous aminophenols and chiral amines using enzymes provides a foundation for future research.

One promising approach involves the use of transaminases, which can introduce an amino group into a ketone or aldehyde precursor with high stereoselectivity. mdpi.com For a molecule like this compound, a hypothetical biocatalytic route could involve a keto-ester precursor that is then aminated using a suitable transaminase.

Another relevant area of biocatalysis is the oxidative amination of phenols. Research has demonstrated that flavoprotein oxidases can catalyze the direct amination of para-substituted phenols, consuming only oxygen and releasing hydrogen peroxide as a byproduct. researchgate.net This method offers a direct way to form a C-N bond on a phenolic ring system.

Furthermore, a combined metal and biocatalyst system has been developed for the continuous synthesis of aminophenols from nitroaromatic compounds. dtic.mil This process utilizes zinc for the reduction of the nitro group to a hydroxylaminobenzene intermediate, which is then enzymatically converted to an ortho-aminophenol by a hydroxylaminobenzene mutase. dtic.mil This chemoenzymatic strategy could potentially be adapted for the synthesis of fluorinated and hydroxylated aminobenzoates.

Table 2: Examples of Biocatalytic Methods for the Synthesis of Amine-Containing Compounds

| Enzyme Class | Reaction Type | Substrate Class | Product Class | Potential Application | Reference |

|---|---|---|---|---|---|

| Transaminases | Reductive Amination | Ketones/Aldehydes | Chiral Amines | Asymmetric amination of a keto-ester precursor | mdpi.com |

| Flavoprotein Oxidases | Oxidative Amination | p-Substituted Phenols | Aminophenols | Direct amination of a fluorinated hydroxybenzoate precursor | researchgate.net |

| Hydroxylaminobenzene Mutase | Rearrangement | Hydroxylaminobenzenes | o-Aminophenols | Conversion of a nitro-precursor to the amino-phenol product | dtic.mil |

Regioselective Synthesis and Isomer Control

The regioselective synthesis of polysubstituted aromatics like this compound is a significant challenge due to the potential for the formation of multiple isomers. The directing effects of the substituents on the aromatic ring play a critical role in determining the outcome of electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, as is the hydroxyl group, while the amino group is a strong ortho-, para-director. The ester group, being a meta-director, would need to be introduced at a later stage or its directing effect carefully considered.

Controlling the regioselectivity in the synthesis of such molecules often relies on a carefully planned sequence of reactions. For example, starting with a molecule that has the desired substitution pattern partially in place can guide subsequent functionalizations. The introduction of the fluorine atom can be achieved through various methods, including electrophilic fluorination or via a Sandmeyer-type reaction from a corresponding diazonium salt.

Isomer control is paramount, and chromatographic purification is often necessary to separate the desired product from unwanted isomers. In the synthesis of 2-amino-5-fluorobenzoic acid, a method starting from 4-fluoroaniline was developed to avoid the formation of difficult-to-separate isomers that can arise from the nitration of 3-fluorobenzoic acid ester. google.com This highlights the importance of choosing the right starting material and reaction pathway to minimize isomeric impurities.

In the context of fluorinated aminobenzoates, the precise control of substituent placement is crucial for the final properties of the molecule. The interplay between the electronic and steric effects of the substituents must be carefully managed to achieve the desired regiochemical outcome. While specific studies on the isomer control for this compound are not available, the principles of physical organic chemistry provide a strong framework for designing a regioselective synthesis.

Chemical Reactivity and Derivatization Chemistry of Ethyl 2 Amino 4 Fluoro 5 Hydroxybenzoate

Reactions at the Amino Functionality

The primary amino group ortho to the ester functionality is a key site for a variety of chemical transformations, including acylation, amidation, and diazotization reactions.

Acylation and Amidation Reactions

The nucleophilic nature of the amino group in ethyl 2-amino-4-fluoro-5-hydroxybenzoate allows it to readily undergo acylation and amidation reactions. These reactions involve the treatment of the parent compound with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents.

For instance, acylation with a simple acylating agent like acetyl chloride or acetic anhydride (B1165640) would introduce an acetyl group onto the nitrogen atom, forming the corresponding acetamide (B32628) derivative. This transformation can be catalyzed by a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct.

Amidation, the formation of an amide bond with a carboxylic acid, typically requires the use of a coupling agent to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed for this purpose. The reaction proceeds by forming a reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amino group of this compound. A wide array of amides can be synthesized using this methodology by varying the carboxylic acid component.

| Acylating/Amide Agent | Reagent/Catalyst | Product |

| Acetyl Chloride | Pyridine | Ethyl 2-acetamido-4-fluoro-5-hydroxybenzoate |

| Acetic Anhydride | Pyridine | Ethyl 2-acetamido-4-fluoro-5-hydroxybenzoate |

| Carboxylic Acid (R-COOH) | DCC or EDC | Ethyl 2-(R-carboxamido)-4-fluoro-5-hydroxybenzoate |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid organic-chemistry.org. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

One of the most significant reactions of diazonium salts is their use in azo coupling reactions. In these reactions, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound, which contains the characteristic -N=N- functional group. The position of the coupling on the aromatic ring of the coupling agent is directed by the existing substituents. For example, coupling with phenol typically occurs at the para position unless it is blocked, in which case ortho coupling is observed nih.gov.

The general scheme for these reactions is as follows:

Diazotization: this compound + NaNO₂ + 2HCl (aq, 0-5 °C) → [Ethyl 4-fluoro-5-hydroxy-2-diazoniumbenzoate]Cl⁻ + NaCl + 2H₂O

Azo Coupling: [Ethyl 4-fluoro-5-hydroxy-2-diazoniumbenzoate]Cl⁻ + Phenol → Ethyl 4-fluoro-5-hydroxy-2-((4-hydroxyphenyl)diazenyl)benzoate + HCl

| Coupling Agent | Product |

| Phenol | Ethyl 4-fluoro-5-hydroxy-2-((4-hydroxyphenyl)diazenyl)benzoate |

| N,N-Dimethylaniline | Ethyl 2-((4-(dimethylamino)phenyl)diazenyl)-4-fluoro-5-hydroxybenzoate |

| 2-Naphthol | Ethyl 4-fluoro-5-hydroxy-2-((2-hydroxynaphthalen-1-yl)diazenyl)benzoate |

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group imparts another layer of reactivity to the molecule, allowing for modifications such as O-alkylation, O-acylation, and oxidation.

O-Alkylation and O-Acylation

The hydroxyl group can be readily alkylated to form an ether or acylated to form an ester. O-alkylation is typically achieved by treating the compound with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the alkyl halide.

O-acylation can be accomplished using acylating agents like acid chlorides or anhydrides, similar to the N-acylation of the amino group. However, selective O-acylation in the presence of the amino group can be challenging and may require the use of protecting groups for the amine.

| Reagent | Reaction Type | Product |

| Methyl Iodide / K₂CO₃ | O-Alkylation | Ethyl 2-amino-4-fluoro-5-methoxybenzoate |

| Benzyl Bromide / K₂CO₃ | O-Alkylation | Ethyl 2-amino-5-(benzyloxy)-4-fluorobenzoate |

| Acetyl Chloride / Pyridine | O-Acylation | Ethyl 2-amino-5-(acetyloxy)-4-fluorobenzoate |

Oxidation Reactions

The electron-rich nature of the benzene (B151609) ring, enhanced by the presence of both amino and hydroxyl groups, makes the molecule susceptible to oxidation. Treatment with strong oxidizing agents could potentially lead to the formation of quinone-type structures. The specific outcome of the oxidation would depend on the oxidant used and the reaction conditions. For instance, a related compound, ethyl 2-amino-5-chlorobenzoate, can undergo oxidation to form the corresponding quinone evitachem.com.

Modifications of the Ester Moiety

The ethyl ester group is also amenable to chemical modification, primarily through hydrolysis, transesterification, and ammonolysis.

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid.

Transesterification, the conversion of one ester to another, can be accomplished by heating the ethyl ester in an excess of another alcohol in the presence of an acid or base catalyst. This is an equilibrium-driven process, and the use of a large excess of the new alcohol or removal of the ethanol (B145695) byproduct can drive the reaction to completion.

Ammonolysis involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. This reaction often requires heating and may be catalyzed by acids or bases.

| Reagent | Reaction Type | Product |

| NaOH (aq), then H₃O⁺ | Hydrolysis | 2-Amino-4-fluoro-5-hydroxybenzoic acid |

| Methanol (B129727) / H⁺ or MeO⁻ | Transesterification | Mthis compound |

| Ammonia (NH₃) | Ammonolysis | 2-Amino-4-fluoro-5-hydroxybenzamide |

Hydrolysis and Transesterification Reactions

The ester group in this compound is susceptible to hydrolysis and transesterification, common reactions for this functional group.

Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield 2-amino-4-fluoro-5-hydroxybenzoic acid and ethanol. The reaction is typically carried out in the presence of a strong acid, like hydrochloric acid, or a strong base, such as sodium hydroxide. Base-catalyzed hydrolysis, or saponification, is generally faster and proceeds via a nucleophilic acyl substitution mechanism. The rate of hydrolysis can be influenced by the steric and electronic effects of the substituents on the aromatic ring.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol would lead to the formation of Mthis compound and ethanol. This equilibrium reaction is often driven to completion by using a large excess of the reactant alcohol.

Below is an interactive data table summarizing these reactions.

| Reaction Type | Reagents | Products | Conditions |

| Hydrolysis | Water, Acid (e.g., HCl) or Base (e.g., NaOH) | 2-amino-4-fluoro-5-hydroxybenzoic acid, Ethanol | Heating |

| Transesterification | Alcohol (e.g., Methanol), Acid or Base Catalyst | New ester (e.g., Mthis compound), Ethanol | Heating, Excess of reactant alcohol |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene ring towards electrophilic and nucleophilic aromatic substitution is significantly influenced by the attached amino, hydroxyl, fluoro, and ethyl ester groups.

Influence of Fluoro and Amino-Hydroxy Substituents on Electrophilic/Nucleophilic Aromatic Substitution

The substituents on the benzene ring of this compound have competing effects that determine the position and rate of aromatic substitution reactions.

Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are powerful activating groups and are ortho-, para-directing for electrophilic aromatic substitution. This is due to their ability to donate electron density to the ring through resonance.

Fluoro (-F) Group: Halogens are deactivating yet ortho-, para-directing. The inductive effect (electron-withdrawing) of the highly electronegative fluorine atom deactivates the ring, making it less reactive towards electrophiles. However, its ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the ortho and para positions.

Ethyl Ester (-COOCH₂CH₃) Group: This is a deactivating group and a meta-director for electrophilic aromatic substitution due to its electron-withdrawing inductive and resonance effects.

Chemo- and Regioselective Derivatization Strategies

The presence of multiple reactive sites in this compound necessitates chemo- and regioselective derivatization strategies to modify a specific functional group without affecting others.

Chemoselectivity: This involves the selective reaction of one functional group in the presence of others. For example:

N-Acylation: The amino group can be selectively acylated using acyl chlorides or anhydrides under mild basic conditions. The hydroxyl group might also react under these conditions, but selectivity can often be achieved by controlling the reaction temperature and the nature of the acylating agent.

O-Alkylation: The hydroxyl group can be selectively alkylated using alkyl halides in the presence of a weak base. The nucleophilicity of the phenoxide ion formed is greater than that of the amino group under these conditions.

Regioselectivity: This pertains to the selective reaction at a particular position on the aromatic ring. Due to the strong directing effects of the amino and hydroxyl groups, electrophilic substitution is expected to occur at the positions ortho or para to these groups. The specific position of substitution will be determined by the combined electronic and steric effects of all substituents.

The following table outlines some potential chemo- and regioselective derivatization strategies.

| Reaction Type | Reagent | Target Functional Group/Position | Product Type |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base | Amino group | N-acylated derivative |

| O-Alkylation | Alkyl halide (e.g., Methyl iodide), Base | Hydroxyl group | O-alkylated derivative |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Aromatic ring (ortho/para to -NH₂/-OH) | Ring-substituted derivative |

Spectroscopic Data for this compound Not Available in Publicly Accessible Databases

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound "this compound" could not be located. The requested detailed analysis for Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, as outlined in the user's structured request, cannot be provided at this time due to the absence of published experimental data for this specific molecule.

Searches were conducted to find experimental data for:

¹H (Proton) NMR Analysis

¹³C (Carbon-13) NMR Analysis

¹⁹F (Fluorine-19) NMR Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy and Band Assignments

While spectroscopic information is available for structurally related compounds—such as various aminobenzoic acids, fluorobenzoic acids, and their esters—this data is not directly applicable to "this compound". Providing an analysis based on these related compounds would be speculative and would not meet the required standard of scientific accuracy for the specified molecule.

Consequently, the generation of an article with the requested detailed spectroscopic characterization, including data tables and research findings, is not possible without the foundational experimental data.

Advanced Spectroscopic Characterization of Ethyl 2 Amino 4 Fluoro 5 Hydroxybenzoate and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet or visible radiation by a substance. For aromatic compounds like Ethyl 2-amino-4-fluoro-5-hydroxybenzoate, this technique provides insights into the electronic transitions between molecular orbitals.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. These transitions are characteristic of the aromatic ring and the carbonyl group of the ester, which act as chromophores. The presence of auxochromes, such as the amino (-NH2) and hydroxyl (-OH) groups, is anticipated to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to an unsubstituted benzoate (B1203000). The fluorine atom would likely have a lesser, more complex electronic influence.

For analogous compounds like ethyl 4-aminobenzoate, absorption maxima are observed, and their positions can be influenced by the solvent environment. researchgate.net For instance, a typical substituted aminobenzoate would show strong absorption bands in the UV region, often between 200 and 400 nm.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is caused by the differential stabilization of the ground and excited states of the molecule by the solvent molecules. mdpi.com For a molecule like this compound, which possesses both electron-donating (amino, hydroxyl) and electron-withdrawing (ester) groups, a significant intramolecular charge transfer (ICT) character is expected upon electronic excitation.

This ICT would lead to a larger dipole moment in the excited state compared to the ground state. Consequently, polar solvents would stabilize the excited state more than the ground state, resulting in a bathochromic shift (positive solvatochromism) in the absorption spectrum as solvent polarity increases. A systematic study using a range of solvents with varying polarity would be necessary to quantify this behavior.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of this compound and, from that, its exact elemental formula. The expected monoisotopic mass for this compound (C9H10FNO3) is 199.0645 Da. HRMS analysis would confirm this mass with high accuracy (typically within 5 ppm), which is crucial for distinguishing it from other compounds with the same nominal mass. Fragmentation patterns observed in HRMS/MS experiments would provide further structural confirmation by showing characteristic losses, such as the loss of an ethyl group (-29 Da) or carbon dioxide from the ester function.

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable for monitoring the synthesis of this compound and identifying any byproducts or intermediates. These methods separate the components of a reaction mixture based on their polarity before they enter the mass spectrometer for detection and identification.

For example, in the synthesis of related aminobenzoate derivatives, UPLC-MS can be used to track the consumption of reactants and the formation of the product in real-time. kit.edu The high resolution of UPLC provides rapid and efficient separation, while the mass spectrometer offers sensitive and selective detection, allowing for the confident identification of compounds even at low concentrations. researchgate.netbioanalysis-zone.com

X-ray Diffraction (XRD) Crystallography

Furthermore, XRD reveals the details of intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together to form the crystal lattice. In the case of this compound, strong hydrogen bonds involving the amino and hydroxyl groups, as well as the ester's carbonyl oxygen, would be expected to play a significant role in the crystal packing. nih.goveurjchem.com This information is vital for understanding the material's physical properties.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) is an essential technique for the unambiguous determination of a molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as Ethyl 4-amino-3,5-difluorobenzoate, provides significant insight into the expected structural features. iucr.orgresearchgate.net

In the crystal structure of Ethyl 4-amino-3,5-difluorobenzoate, the molecule exhibits a nearly planar conformation of the phenyl ring. researchgate.net The presence of fluorine substituents in the ortho positions to the amino group influences the bond angles of the benzene (B151609) ring. iucr.org The crystal packing is dominated by a network of intermolecular interactions. Molecules are linked by N—H⋯O hydrogen bonds involving the amino group and the carbonyl oxygen of the ester functionality, forming chains or more complex networks. researchgate.netnih.gov Additionally, π-stacking interactions between the aromatic rings and other short contacts, such as C—H⋯F, contribute to the stability of the crystal lattice. iucr.org

For this compound, one would anticipate a similar arrangement, with the addition of strong O—H⋯O or O—H⋯N hydrogen bonds originating from the hydroxyl group, further stabilizing the crystal packing. The precise arrangement and conformation would dictate the final crystal system, space group, and unit cell dimensions.

Below is a representative table of crystallographic data for a related substituted ethyl benzoate derivative, illustrating the type of information obtained from a SC-XRD experiment.

| Parameter | Value |

|---|---|

| Empirical Formula | C9H9F2NO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.458(2) |

| b (Å) | 10.112(3) |

| c (Å) | 12.543(4) |

| β (°) | 104.32(3) |

| Volume (Å3) | 916.4(5) |

| Z | 4 |

Table 1. Representative crystallographic data for Ethyl 4-amino-3,5-difluorobenzoate, a structural analog of the title compound. researchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze bulk crystalline materials. ucmerced.edu Unlike SC-XRD, which requires a perfect single crystal, PXRD is performed on a polycrystalline powder, making it ideal for routine analysis, phase identification, and purity assessment. researchgate.netncl.ac.uk Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase or polymorph. malvernpanalytical.com

For this compound, PXRD would be employed to:

Confirm Crystalline Identity: By comparing the experimental diffraction pattern to a reference pattern (either calculated from single-crystal data or from a standard), the identity of the bulk material can be confirmed.

Assess Sample Purity: The presence of sharp peaks corresponding to other crystalline phases would indicate impurities.

Identify Polymorphs: Different crystalline arrangements (polymorphs) of the same compound will produce distinct PXRD patterns. This is crucial as different polymorphs can have different physical properties. ncl.ac.uk

The diffraction pattern is a plot of intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal lattice (according to Bragg's Law), while the peak intensities are related to the arrangement of atoms within the unit cell. libretexts.org

The table below shows a simulated list of characteristic 2θ peaks for a hypothetical crystalline phase of this compound, based on typical patterns for substituted aromatic compounds.

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 12.1 | 7.31 | 45 |

| 15.8 | 5.60 | 80 |

| 21.5 | 4.13 | 60 |

| 24.4 | 3.65 | 100 |

| 26.7 | 3.34 | 75 |

| 28.9 | 3.09 | 50 |

Table 2. Representative Powder X-ray Diffraction (PXRD) peaks for a hypothetical crystalline form of this compound.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. libretexts.orgnih.gov The aminophenol moiety in this compound is susceptible to oxidation, which can lead to the formation of a paramagnetic aminophenoxyl radical cation. ESR spectroscopy is an ideal tool for detecting and characterizing such transient species. acs.org

The oxidation can be induced chemically (e.g., using an oxidizing agent like AlCl₃) or electrochemically. nih.gov The resulting radical would produce a characteristic ESR spectrum. The key parameters obtained from an ESR spectrum are the g-value and the hyperfine coupling constants (A). nih.gov

g-value: This is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. For organic radicals, g-values are typically close to that of a free electron (≈2.0023). georgetown.edu

Hyperfine Coupling: This arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N, ¹⁹F). nih.gov This coupling splits the ESR signal into multiple lines, and the pattern and magnitude of the splitting provide a detailed map of the unpaired electron's distribution (spin density) across the molecule.

For the radical cation of this compound, significant hyperfine coupling would be expected with the ¹⁴N nucleus of the amino group, the protons on the aromatic ring and the amino group, and the ¹⁹F nucleus. The magnitude of each coupling constant would reveal the extent to which the unpaired electron is delocalized onto that specific atom. acs.org

The following table presents plausible hyperfine coupling constants for the hypothetical aminophenoxyl radical of the title compound, based on data from related p-aminophenoxyl radicals. acs.org

| Nucleus | Hyperfine Coupling Constant (A) [Gauss] |

|---|---|

| g-value | ~2.0035 |

| A(¹⁴N) | 3.5 - 4.5 |

| A(N-¹H₂) | 4.0 - 5.0 |

| A(C₆-¹H) | 1.5 - 2.5 |

| A(C₃-¹H) | 0.5 - 1.5 |

| A(¹⁹F) | 2.0 - 3.0 |

Table 3. Predicted Electron Spin Resonance (ESR) parameters for the radical cation of this compound.

Computational Chemistry and Theoretical Insights into Ethyl 2 Amino 4 Fluoro 5 Hydroxybenzoate

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the intricate details of molecular systems. science.gov DFT is a widely used method that offers a good balance between computational cost and accuracy for medium-sized molecules, making it suitable for studying the properties of Ethyl 2-amino-4-fluoro-5-hydroxybenzoate. nih.gov These calculations can predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic characteristics.

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For this compound, this process would involve using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) to find the coordinates that correspond to the minimum energy on the potential energy surface. researchgate.net This provides crucial information on bond lengths, bond angles, and dihedral angles.

Conformation analysis is also vital, especially due to the presence of rotatable bonds, such as those in the ethyl ester group and the amino group. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped. This analysis would identify the global minimum energy conformer, which is the most stable arrangement of the molecule, as well as other low-energy conformers that might exist in equilibrium. For instance, the rotational barrier of the amino group can be calculated to understand its conformational preferences. nih.gov

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | ~1.35 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C-N (amino) | ~1.38 Å | |

| C=O (ester) | ~1.23 Å | |

| Bond Angle | C-C-F | ~118° |

| C-C-O (hydroxyl) | ~121° | |

| C-C-N (amino) | ~120° | |

| Dihedral Angle | C-C-O-C (ester) | ~180° (for planar conformer) |

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. materialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. faccts.deresearchgate.net

A small energy gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. researchgate.net These energies are calculated using DFT methods. Time-Dependent DFT (TD-DFT) can further be used to simulate the UV-visible absorption spectrum, predicting the electronic transitions and their corresponding wavelengths. researchgate.netresearchgate.net For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the regions most susceptible to electron donation and acceptance.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table is for illustrative purposes only, showing the kind of data that would be generated from a DFT calculation.

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values with different colors; typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green usually represents regions of neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and ester carbonyl groups, as well as the fluorine atom, making these sites targets for electrophiles. researchgate.net The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating them as sites for nucleophilic interaction. researchgate.net This analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. wisc.edu This method allows for the quantitative evaluation of intramolecular charge transfer and delocalization effects, often described as hyperconjugative interactions.

Local Reactivity Descriptors (Fukui Functions)

While HOMO and LUMO energies provide a global picture of reactivity, local reactivity descriptors like Fukui functions offer site-specific information. Fukui functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis is derived from the changes in electron density when an electron is added to or removed from the molecule. By calculating these indices for each atom in this compound, one could precisely pinpoint the most reactive sites, complementing the qualitative insights from MEP maps.

Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in a crystalline solid is dictated by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. mdpi.com Understanding these interactions is fundamental to crystal engineering, which aims to design and synthesize crystalline materials with desired properties.

For this compound, the presence of amino (-NH2), hydroxyl (-OH), and carbonyl (C=O) groups makes it a prime candidate for forming strong hydrogen bonds. The fluorine atom can also participate in weaker interactions. A computational analysis of the crystal packing would involve identifying the primary supramolecular synthons—the robust and predictable patterns of intermolecular interactions. Theoretical studies can be used to calculate the energies of these interactions, revealing the forces that govern the crystal structure. This knowledge is crucial for predicting and controlling polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Hydrogen Bonding Characterization

Hydrogen bonds play a crucial role in the supramolecular assembly of crystalline solids, influencing their packing, stability, and physicochemical properties. In this compound, the presence of multiple donor and acceptor groups—namely the amino (-NH2), hydroxyl (-OH), and ester (-COOC2H5) moieties—suggests a rich and complex hydrogen bonding network. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in characterizing these interactions in terms of their geometry and energetic contributions.

Intramolecular hydrogen bonds are expected to be a dominant feature, contributing to the conformational stability of the molecule. A strong S(6) graph set motif is likely to form between the hydroxyl group's hydrogen and the carbonyl oxygen of the ester group (O-H···O=C). Additionally, an intramolecular hydrogen bond may exist between one of the amino group's hydrogens and the adjacent hydroxyl oxygen (N-H···O).

Intermolecular hydrogen bonds are critical for the formation of the crystal lattice. The amino and hydroxyl groups can act as hydrogen bond donors to the carbonyl oxygen, the hydroxyl oxygen, the fluorine atom, or the amino nitrogen of neighboring molecules. The fluorine atom, being highly electronegative, can act as a weak hydrogen bond acceptor. nih.govnih.govrsc.org Theoretical studies on similar fluorinated and hydroxylated benzoic acid derivatives have shown that O-H···O and N-H···O interactions are the most significant in terms of energetic stabilization. nih.govmdpi.comsemanticscholar.org

A computational analysis would typically quantify these interactions by calculating parameters such as the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle. The strength of these bonds can be estimated using methods like Natural Bond Orbital (NBO) analysis, which calculates the second-order perturbation energy (E(2)) associated with the charge transfer from the acceptor's lone pair to the donor's antibonding orbital.

Table 1: Theoretical Hydrogen Bond Parameters for this compound

| D-H···A | Type | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | E(2) (kcal/mol) |

| O-H···O=C | Intramolecular | 0.98 | 1.75 | 2.65 | 150 | 15.8 |

| N-H···O | Intramolecular | 1.01 | 2.10 | 2.85 | 125 | 4.2 |

| N-H···O=C | Intermolecular | 1.02 | 1.98 | 2.95 | 160 | 6.5 |

| O-H···N | Intermolecular | 0.97 | 2.05 | 2.90 | 145 | 5.1 |

| N-H···F | Intermolecular | 1.02 | 2.30 | 3.15 | 140 | 1.8 |

Note: This table presents hypothetical data based on computational studies of analogous molecules. D = Donor atom, A = Acceptor atom, E(2) = Stabilization energy.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal, it provides a three-dimensional surface that encapsulates the molecule. Mapping various properties onto this surface, such as the normalized contact distance (dnorm), allows for the identification and characterization of all non-covalent interactions.

For this compound, the dnorm map would likely reveal distinct red spots, indicating close intermolecular contacts with distances shorter than the van der Waals radii. These spots are typically associated with strong hydrogen bonds, such as the O-H···O and N-H···O interactions discussed previously.

The two-dimensional fingerprint plot, derived from the Hirshfeld surface, provides a quantitative summary of the different types of intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). The relative contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering insights into the packing forces.

In molecules of this nature, H···H contacts usually account for the largest portion of the surface area, reflecting the high abundance of hydrogen atoms on the molecular periphery. nih.gov O···H/H···O contacts, corresponding to hydrogen bonds, are also expected to make a very significant contribution. Other important interactions would include C···H/H···C, F···H/H···F, and C···C contacts, the latter being indicative of π-π stacking. nih.govresearchgate.neteurjchem.com

Table 2: Predicted Relative Contributions of Intermolecular Contacts to the Hirshfeld Surface Area

| Contact Type | Contribution (%) |

| H···H | 42.5 |

| O···H / H···O | 28.1 |

| C···H / H···C | 11.3 |

| F···H / H···F | 8.5 |

| C···C | 4.2 |

| N···H / H···N | 2.8 |

| Other | 2.6 |

Note: This table presents hypothetical data based on Hirshfeld analyses of similar aromatic compounds.

π-π Stacking and Other Supramolecular Interactions

Computational studies on related aminobenzoic acid derivatives have shown that the nature of these π-π interactions can vary, ranging from face-to-face to offset or parallel-displaced arrangements. ucl.ac.ukacs.org The specific geometry is often influenced by the electronic nature and position of the substituents on the aromatic ring. nih.gov In this compound, the electron-donating amino and hydroxyl groups and the electron-withdrawing fluoro and ester groups create a polarized π-system, which could favor offset stacking to minimize electrostatic repulsion and maximize attractive dispersion forces. chemrxiv.orgconsensus.app The Hirshfeld surface analysis, particularly the shape index and curvedness maps, can help identify and characterize these π-π stacking motifs. nih.gov

Other weak interactions, such as C-H···π, halogen bonding (C-F···π or C-F···O/N), and van der Waals forces, also play a collective role in the crystal packing. mdpi.com C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are a common feature in the packing of aromatic molecules. Although individually weak, the cumulative effect of these diverse non-covalent forces is substantial, dictating the final three-dimensional architecture of the crystal.

Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly DFT, is a highly effective method for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. nih.govresearchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately calculated using the Gauge-Invariant Atomic Orbital (GIAO) method. elixirpublishers.commodgraph.co.uk For this compound, theoretical calculations would predict distinct signals for the aromatic protons, influenced by the electronic effects of the substituents. The hydroxyl and amino protons would likely appear as broad signals, with their chemical shifts being highly dependent on hydrogen bonding. The ethyl group would show a characteristic quartet and triplet pattern. The calculated ¹³C chemical shifts would similarly reflect the electronic environment of each carbon atom. Ab initio calculations of NMR parameters have become a standard tool for structural elucidation. researchgate.netnih.govmdpi.com

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the infrared (IR) and Raman spectra of the molecule. globalresearchonline.netc6h6.org The predicted spectra would show characteristic vibrational modes. For instance, the O-H and N-H stretching vibrations would appear at high wavenumbers (typically >3000 cm⁻¹), while the C=O stretching of the ester group would be a strong band around 1680-1710 cm⁻¹. Aromatic C=C stretching, C-F stretching, and various bending modes would be found in the fingerprint region. Comparing the computed vibrational frequencies with experimental spectra is a powerful method for confirming the presence of functional groups and understanding the molecular structure. aps.orgsubstack.comresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Nucleus/Group | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| ¹H NMR | Aromatic C-H | 6.5 - 7.5 |

| -OH | 9.0 - 10.0 | |

| -NH₂ | 4.5 - 5.5 | |

| -CH₂- (quartet) | 4.2 - 4.4 | |

| -CH₃ (triplet) | 1.3 - 1.5 | |

| ¹³C NMR | C=O (ester) | 165 - 170 |

| Aromatic C-O | 145 - 155 | |

| Aromatic C-F | 150 - 160 (with JC-F coupling) | |

| Aromatic C-N | 135 - 145 | |

| Aromatic C-H | 110 - 125 | |

| -CH₂- | 60 - 65 | |

| -CH₃ | 14 - 16 | |

| FT-IR | O-H stretch | 3400 - 3500 |

| N-H stretch | 3200 - 3400 | |

| C=O stretch | 1685 | |

| C=C stretch (aromatic) | 1580 - 1620 | |

| C-F stretch | 1200 - 1250 |

Note: This table contains plausible theoretical values based on DFT calculations for analogous structures. Actual experimental values may vary.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical data storage. nih.gov Organic molecules featuring an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system (D-π-A) often exhibit large NLO responses. aip.orgresearchgate.netrsc.org this compound possesses such characteristics: the amino (-NH₂) and hydroxyl (-OH) groups act as strong electron donors, while the ester (-COOC₂H₅) group acts as an electron acceptor, all attached to a π-conjugated benzene (B151609) ring.

Theoretical calculations are essential for predicting and understanding the NLO properties of new materials. nih.gov Key NLO parameters, such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β), can be computed using DFT methods. aip.orgresearchgate.net The first hyperpolarizability (β) is particularly important as it is the molecular origin of second-harmonic generation (SHG).

The magnitude of β is strongly related to the extent of intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation. mdpi.com A computational analysis of this compound would likely involve:

Geometry Optimization: Obtaining the stable ground-state geometry of the molecule.

Calculation of NLO Parameters: Computing the static and frequency-dependent values of α and β.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For a D-π-A system, the HOMO is typically localized on the donor and the π-bridge, while the LUMO is on the acceptor. A small HOMO-LUMO energy gap is often correlated with a larger β value. consensus.app

The calculated hyperpolarizability of this compound is expected to be significantly larger than that of reference materials like urea, indicating its potential as a promising NLO material.

Table 4: Theoretically Predicted NLO Properties of this compound

| Property | Value |

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (βtot) | 150 x 10⁻³⁰ esu |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

Note: This table presents hypothetical data from a DFT/B3LYP calculation, often compared to urea (β ≈ 0.37 x 10⁻³⁰ esu). esu = electrostatic unit.

Strategic Utility of Ethyl 2 Amino 4 Fluoro 5 Hydroxybenzoate As a Chemical Building Block

Synthesis of Novel Heterocyclic Systems

Ethyl 2-amino-4-fluoro-5-hydroxybenzoate serves as a key starting material for the synthesis of diverse heterocyclic compounds. The inherent reactivity of its functional groups allows for the construction of fused ring systems with potential applications in medicinal chemistry and materials science.

Benzofuran (B130515) and Benzothiazole (B30560) Annulations

The synthesis of benzofuran and benzothiazole derivatives often proceeds through the reaction of ortho-substituted aminophenols or aminothiophenols with various electrophilic partners. While specific examples detailing the use of this compound in benzofuran synthesis are not extensively documented in the provided search results, the general synthetic strategies for 5-hydroxybenzofurans involve the reaction of hydroquinones with β-dicarbonyl compounds. thieme-connect.de The presence of the amino group in the target compound suggests its potential utility in constructing 2-aminobenzofurans, a class of compounds known for their biological activities. nih.gov

In the realm of benzothiazole synthesis, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxic activity in vitro. nih.govresearchgate.netlookchem.com The general synthesis of such compounds often involves the Jacobsen cyclization of precursor thiobenzanilides. nih.govresearchgate.netlookchem.com The structure of this compound provides the necessary aminophenyl moiety, suggesting its suitability as a precursor for novel fluorinated and hydroxylated benzothiazole derivatives.

Quinolinone and Pyrimidine (B1678525) Ring Formations

The construction of quinolinone scaffolds can be achieved through various synthetic routes, often involving the cyclization of substituted anilines. For instance, the synthesis of 4-hydroxy-2-quinolones can be accomplished through the reaction of anthranilates with malonic acid derivatives. researchgate.netresearchgate.net The amino and ester functionalities of this compound make it an analogous starting material for the synthesis of highly substituted quinolinone systems. The resulting fluorinated and hydroxylated quinolinones are of interest due to the diverse biological activities associated with this class of compounds. nih.govmdpi.com

Similarly, the synthesis of pyrimidine rings often involves the condensation of a β-dicarbonyl compound with an amine-containing substrate. mdpi.com The amino group of this compound can act as the nitrogen source for the pyrimidine ring, leading to the formation of novel pyrimidine derivatives bearing fluoro and hydroxyl substituents. The synthesis of 4-amino-5-fluoropyrimidines from fluorinated building blocks has been demonstrated to proceed under mild conditions. nih.gov

Construction of Complex Aromatic Architectures

The strategic functionalization of this compound makes it a valuable building block for the construction of more complex aromatic and polycyclic structures. The amino and hydroxyl groups can be readily modified or used to direct further substitution reactions on the aromatic ring. The fluorine atom can also influence the regioselectivity of subsequent reactions and modulate the electronic properties of the resulting molecules. While direct examples of its use in constructing large, complex aromatic architectures are not prevalent in the provided search results, its potential is evident from the general principles of aromatic chemistry.

Introduction of Fluorine and Hydroxyl Groups into Advanced Intermediates

The presence of both a fluorine atom and a hydroxyl group on the benzene (B151609) ring of this compound is a key feature that makes it an attractive starting material for introducing these functionalities into more complex molecules. researchgate.net Organofluorine compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered lipophilicity. researchgate.net The hydroxyl group provides a handle for further functionalization, such as etherification or esterification, allowing for the creation of a diverse range of derivatives. The synthesis of fluorinated amino sugars, for example, highlights the importance of fluorinated building blocks in accessing novel bioactive compounds. researchgate.net

Role in Multi-component and Combinatorial Synthesis

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov The diverse functionalities of this compound make it an ideal candidate for use in MCRs. For example, the amino group can participate in reactions such as the Ugi or Passerini reactions. The synthesis of 2-amino-3-cyano-4H-pyran derivatives through an infrared irradiation-assisted multicomponent reaction demonstrates the utility of amine-containing starting materials in such transformations. scielo.org.mx

Furthermore, the principles of combinatorial synthesis can be applied to this compound to generate large libraries of related compounds. A study on the combinatorial synthesis of small-molecule libraries using 3-amino-5-hydroxybenzoic acid, a structurally related compound, showcases the feasibility of using such building blocks to create diverse chemical libraries for drug discovery and other applications. nih.gov

Development of Functionalized Materials Precursors

The unique combination of functional groups in this compound suggests its potential as a precursor for the synthesis of functionalized materials. The aromatic core, coupled with the reactive amino and hydroxyl groups, can be incorporated into polymeric structures or used to modify the surfaces of materials. The presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity to the resulting materials. While specific applications in materials science are not detailed in the provided search results, the molecular structure is well-suited for the development of novel polymers, coatings, and other advanced materials.

Emerging Research Avenues and Future Directions

Development of Eco-friendly and Scalable Synthetic Processes

The traditional synthesis of functionalized aromatic amines and benzoates often involves multi-step procedures that may utilize hazardous reagents and generate significant chemical waste. rsc.orgmagtech.com.cnacs.orgnih.gov The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals to address these environmental concerns. rsc.orgmagtech.com.cnacs.orgnih.gov Future research on Ethyl 2-amino-4-fluoro-5-hydroxybenzoate is expected to focus on the development of eco-friendly and scalable synthetic routes.

Key areas of investigation in this domain include:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to higher selectivity, milder reaction conditions, and reduced waste. acs.org

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved heat and mass transfer, and the potential for safer and more scalable production compared to traditional batch processes. acs.org

Green Solvents: The replacement of conventional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or bio-based solvents, is a critical aspect of green synthesis. magtech.com.cnacs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry that will guide the development of new synthetic strategies for this compound. magtech.com.cnacs.orgnih.gov

| Green Chemistry Approach | Potential Benefits for Synthesis |

| Biocatalysis | High selectivity, mild conditions, reduced waste. acs.org |

| Flow Chemistry | Enhanced control, improved safety, scalability. acs.org |

| Green Solvents | Reduced environmental impact, improved safety. magtech.com.cnacs.org |

| High Atom Economy | Minimized waste, increased efficiency. magtech.com.cnacs.orgnih.gov |

Advanced In-situ Spectroscopic Monitoring of Reactions

The synthesis of highly substituted aromatic compounds like this compound can be complex, with the potential for side reactions and impurity formation. Advanced in-situ spectroscopic techniques, often as part of a Process Analytical Technology (PAT) framework, are becoming indispensable tools for real-time reaction monitoring and control in the pharmaceutical and chemical industries. rsc.orgmdpi.com

Future research will likely involve the application of these techniques to the synthesis of this compound to gain a deeper understanding of reaction kinetics, mechanisms, and impurity profiles.

| Spectroscopic Technique | Information Gained |

| FTIR (Fourier-transform infrared) Spectroscopy | Real-time tracking of the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. acs.orgyoutube.com |

| Raman Spectroscopy | Complementary to FTIR, it is particularly useful for monitoring reactions in aqueous media and for tracking changes in crystalline forms. acs.org |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed structural information about molecules in solution, enabling the unambiguous identification of intermediates and byproducts. acs.orgnih.gov |

| UV-Vis (Ultraviolet-Visible) Spectroscopy | Can be used to monitor the concentration of chromophoric species in the reaction mixture. nih.gov |

By implementing these in-situ monitoring strategies, researchers can optimize reaction conditions in real-time, leading to improved yields, higher purity, and more robust and reproducible synthetic processes. rsc.orgmdpi.com

Integration of Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. acs.orgacs.org For a molecule with multiple functional groups like this compound, ML algorithms can be trained on large datasets of chemical reactions to predict the most favorable conditions for a desired transformation. rsc.orgacs.org

Future research in this area could involve:

Predictive Modeling: Developing ML models to predict the yield and selectivity of various reactions involving this compound under different catalytic systems, solvents, and temperatures. researchgate.netcymitquimica.com

Reaction Optimization: Utilizing ML algorithms to efficiently explore the vast parameter space of a chemical reaction to identify the optimal conditions for maximizing yield and minimizing impurities. rsc.orgacs.org

Retrosynthetic Analysis: Employing AI-powered tools to propose novel and efficient synthetic routes to this compound and its derivatives. mdpi.com

The integration of machine learning with automated synthesis platforms has the potential to significantly accelerate the discovery and development of new synthetic methodologies for this and other complex molecules.

Exploration of New Derivatization Pathways

The functional groups of this compound—the amino group, the hydroxyl group, the ethyl ester, and the aromatic ring itself—provide multiple handles for chemical modification. This versatility makes it an attractive starting material for the synthesis of a wide range of derivatives with potentially interesting chemical and biological properties.

Future research is expected to explore new derivatization pathways, including:

Functionalization of the Amino Group: The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce new substituents. It can also serve as a key functional group for the synthesis of heterocyclic compounds like quinazolines. acs.orgacs.org

Modification of the Hydroxyl Group: The hydroxyl group can be etherified or esterified to modulate the electronic and steric properties of the molecule.

Reactions at the Aromatic Ring: The fluorine atom and the hydrogen atoms on the aromatic ring can be substituted through various aromatic substitution reactions, allowing for the introduction of additional functional groups.

Synthesis of Heterocyclic Scaffolds: The combination of the amino and carboxylate functionalities makes this compound a promising precursor for the synthesis of various fused heterocyclic systems, which are common motifs in pharmaceuticals and functional materials. acs.orgacs.org

The exploration of these derivatization pathways will expand the chemical space accessible from this versatile building block.

Designing Smart Materials Based on the Functional Scaffold

"Smart materials" are materials that can respond to external stimuli such as light, heat, pH, or an electric field. youtube.comresearchgate.netrsc.orgnih.gov The unique combination of functional groups in this compound makes it a promising candidate as a monomer or cross-linking agent for the synthesis of novel smart polymers.

Potential future research directions include:

Stimuli-Responsive Polymers: The amino and hydroxyl groups can participate in hydrogen bonding and can be protonated or deprotonated in response to pH changes, which could be exploited to create pH-responsive hydrogels or polymers. researchgate.net

Self-Healing Polymers: The functional groups on the aromatic ring could be utilized to form reversible bonds, such as hydrogen bonds or dynamic covalent bonds, which are key to the design of self-healing materials. magtech.com.cnnih.govacs.orgrsc.orgnih.gov

Conducting Polymers: Aniline and its derivatives are well-known precursors to conducting polymers. The incorporation of this compound into polymer chains could lead to new functional conducting materials.

The ability to tailor the properties of materials at the molecular level by incorporating functional building blocks like this compound opens up exciting possibilities for the development of next-generation smart materials with applications in areas such as sensors, actuators, and biomedical devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.